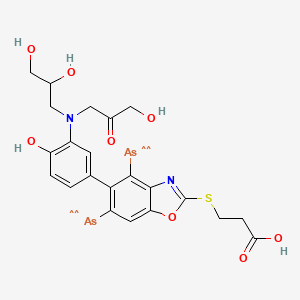
Spirotrypan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirotrypan is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and thio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spirotrypan involves multiple steps. The initial step typically includes the preparation of intermediate compounds such as 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide . This intermediate is then subjected to further reactions involving iodination and other modifications to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of specific catalysts and controlled reaction environments to facilitate the complex multi-step synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Spirotrypan can undergo various types of chemical reactions including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler derivatives with fewer functional groups.
Substitution: The amino and thio groups can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Spirotrypan has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis to create complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which Spirotrypan exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various types of bonds and interactions, which can modulate the activity of these targets. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Spirotrypan is unique due to its complex structure that includes multiple functional groups and its potential for diverse applications. Unlike simpler compounds, its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
120-76-3 |
|---|---|
Fórmula molecular |
C22H22As2N2O8S |
Peso molecular |
624.3 g/mol |
InChI |
InChI=1S/C22H22As2N2O8S/c23-14-6-17-21(25-22(34-17)35-4-3-18(32)33)20(24)19(14)11-1-2-16(31)15(5-11)26(7-12(29)9-27)8-13(30)10-28/h1-2,5-6,12,27-29,31H,3-4,7-10H2,(H,32,33) |
Clave InChI |
MWKICFXBDGTHML-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=C2[As])N=C(O3)SCCC(=O)O)[As])N(CC(CO)O)CC(=O)CO)O |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C=C3C(=C2[As])N=C(O3)SCCC(=O)O)[As])N(CC(CO)O)CC(=O)CO)O |
Números CAS relacionados |
2921-50-8 (mono-hydrochloride salt) |
Sinónimos |
3-((5-((3-(bis(2,3-dihydroxypropyl)amino)-4-hydroxyphenyl)arseno)-2-benzoxazolyl)thio)propionic acid, monosodium salt spirotrypan spirotrypan, monosodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















